![molecular formula C11H14ClNO4S B1272525 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-82-0](/img/structure/B1272525.png)
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
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Description
Synthesis Analysis
The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid involves a multi-step process. The synthesis involves the use of N-acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N -acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4- [ (4-chlorophenyl)sulfonyl]phenyl moiety . The structures of the newly synthesized compounds were confirmed by spectral (UV-Vis, FT-IR, MS, 1 H- and 13 C-NMR) data and elemental analysis results .Molecular Structure Analysis
The molecular structure of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid consists of an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha (α α -) carbon . This structure is similar to that of alpha-amino (α α -amino) acids .Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit antimicrobial activity against Gram-positive bacterial strains . This suggests potential use in developing new antibacterial agents, particularly in the fight against drug-resistant bacteria.
Antifungal Applications
In addition to its antibacterial properties, certain derivatives have also shown activity against fungal strains like Candida albicans . This opens up avenues for research into antifungal drugs, which are crucial in treating infections that are becoming increasingly resistant to existing medications.
Biofilm Inhibition
The ability to inhibit biofilm formation is another promising application. Biofilms are protective layers that bacteria form to shield themselves from antibiotics. Compounds that can disrupt these biofilms are valuable in enhancing the effectiveness of antibiotic treatments .
Toxicity Studies
The compound’s derivatives have been assessed for toxicity using aquatic crustaceans like Daphnia magna as a model organism . Understanding the toxicity profile is essential for determining the safety of potential pharmaceutical applications.
In Silico Studies
In silico studies regarding the potential mechanism of action and toxicity of this compound’s derivatives have been performed . These computer-simulated studies are crucial for predicting how the compound interacts with biological systems, which is vital for drug design and development.
Synthesis of Derivatives
The compound serves as a building block for synthesizing various derivatives with potential biological activities. The synthesis process involves multiple steps and can lead to the creation of N-acyl-α-amino acids, oxazoles, and other derivatives that could have significant pharmaceutical applications .
properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-6-4-3-5-8(9)12/h3-7,10,13H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXSVTDTUYOOQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377536 |
Source
|
Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
250714-82-0 |
Source
|
Record name | N-[(2-Chlorophenyl)sulfonyl]valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250714-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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